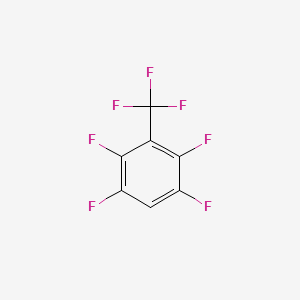

2,3,5,6-Tetrafluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPAJILXQHMKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215402 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-80-9 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorobenzotrifluoride, with the IUPAC name 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene, is a highly fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its unique electronic properties, conferred by the presence of multiple fluorine atoms and a trifluoromethyl group on a benzene ring, make it a valuable building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this compound particularly relevant to drug discovery programs.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support its application in research and development.

Core Physicochemical Properties

The distinct physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction design, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₇HF₇ | [2][3][4] |

| Molecular Weight | 218.07 g/mol | [1][2] |

| CAS Number | 651-80-9 | [2][3][4] |

| IUPAC Name | 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene | [2][3][4] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 111-112 °C (at standard pressure) | [1][5] |

| Density | 1.601 g/mL at 25 °C | [1][5] |

| Refractive Index (n₂₀/D) | 1.379 | [5] |

| Flash Point | 32.2 °C (90 °F) | [5] |

| Melting Point | Data not readily available in searched literature. | |

| Solubility | While quantitative data is not readily available, as a fluorinated aromatic hydrocarbon, it is expected to be miscible with a wide range of organic solvents such as ethers, ketones, and halogenated hydrocarbons. Its solubility in water is expected to be low. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and characterization of this compound. While a complete set of experimental spectra for this specific compound is not widely available in the public domain, its expected spectral features can be predicted based on its structure and data from analogous compounds.

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook. The molecular ion peak ([M]⁺) would be observed at m/z 218, corresponding to its molecular weight. The fragmentation pattern of fluorinated benzenes is often characterized by the loss of fluorine atoms and the trifluoromethyl group.[6][7][8]

Electron Ionization Mass Spectrum of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene [2]

-

Formula: C₇HF₇

-

Molecular weight: 218.0717

-

CAS Registry Number: 651-80-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the lone aromatic proton. The chemical shift of this proton will be influenced by the neighboring fluorine atoms and the trifluoromethyl group. The signal is likely to appear as a complex multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound.[9][10][11] It is expected to show two main signals: one for the four fluorine atoms attached to the aromatic ring and another for the three fluorine atoms of the trifluoromethyl group. The signals for the aromatic fluorines may show further splitting due to coupling with each other and with the aromatic proton. The trifluoromethyl group will likely appear as a singlet or a narrowly split multiplet.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-F and C=C bonds. The strong C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.[12][13][14] Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[15]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. While a comprehensive Safety Data Sheet (SDS) for this specific compound was not available in the searched resources, information for similar fluorinated aromatic compounds suggests the following precautions.

General Safety Precautions: [16][17][18][19]

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames as it has a relatively low flash point.

-

Store in a tightly closed container in a cool, dry place.

Known Hazards for Similar Compounds: For similar fluorinated compounds, the following GHS hazard statements may be applicable:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Applications in Research and Development

The unique properties of this compound make it a valuable intermediate in several areas:

-

Pharmaceutical and Agrochemical Synthesis: The introduction of the tetrafluorobenzotrifluoride moiety can enhance the metabolic stability and bioavailability of drug candidates and agrochemicals.[1]

-

Materials Science: It can be used in the synthesis of fluorinated polymers and liquid crystals, which often exhibit enhanced thermal stability, chemical resistance, and unique optical properties.

-

Electronic Materials: Its dielectric properties may be of interest in the development of electronic components.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, step-by-step methodologies for determining the key physicochemical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Methodology:

-

Place a small volume (approximately 0.5-1 mL) of this compound into a small test tube.

-

Add a small piece of a sealed capillary tube (sealed end up) into the test tube to serve as a boiling chip.

-

Place the test tube in a heating block or an oil bath.

-

Suspend a thermometer with the bulb just above the surface of the liquid.

-

Heat the apparatus slowly and observe the liquid.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature of the vapor remains constant.

Caption: Workflow for the micro-determination of boiling point.

Determination of Density

Methodology:

-

Accurately weigh a clean and dry pycnometer (a specific gravity bottle) (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Caption: Logical steps for determining the density of a liquid.

Determination of Refractive Index

Methodology:

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and focus to obtain a clear borderline in the eyepiece.

-

Align the borderline with the crosshairs and read the refractive index from the scale.

-

Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

References

- 1. chembk.com [chembk.com]

- 2. Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)- [webbook.nist.gov]

- 3. B24592.06 [thermofisher.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 651-80-9 [m.chemicalbook.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Benzene, fluoro- [webbook.nist.gov]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pfascentral.org [pfascentral.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. INFRARED SPECTRA OF FLUORINATED HYDROCARBONS (Technical Report) | OSTI.GOV [osti.gov]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. images.thdstatic.com [images.thdstatic.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

CAS number and IUPAC name for 2,3,5,6-Tetrafluorobenzotrifluoride

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorobenzotrifluoride for Advanced Scientific Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, systematically known by its IUPAC name 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene , is a highly fluorinated aromatic compound registered under CAS Number 651-80-9 .[1][2][3] This molecule is a cornerstone in the field of medicinal chemistry and materials science, primarily serving as a versatile building block for complex organic synthesis.[4][5] The strategic arrangement of four fluorine atoms and a trifluoromethyl group on the benzene ring imparts unique physicochemical properties, including enhanced thermal stability, lipophilicity, and metabolic resistance to the resulting derivatives.[6][7] This guide offers a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development, and essential safety protocols, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

The distinct properties of this compound are a direct consequence of its heavily fluorinated structure. The high electronegativity of the fluorine atoms creates a unique electronic environment, influencing its reactivity and physical state.[5] It exists as a clear, colorless liquid under standard conditions.[1]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 651-80-9 | [1][2] |

| IUPAC Name | 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene | [1][8] |

| Molecular Formula | C₇HF₇ | [1][2] |

| Molecular Weight | 218.07 g/mol | [2] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 111-112 °C | [5][9] |

| Density | 1.601 g/mL at 25 °C | [5][9] |

| Refractive Index | n20/D 1.379 | [9] |

| Flash Point | 90 °F (32.2 °C) | [9] |

Synthesis and Manufacturing Insights

The synthesis of this compound involves multi-step chemical transformations, often starting from more readily available fluorinated precursors. While various synthetic routes exist, a common strategy involves the modification of existing polyfluorinated benzene derivatives. For instance, synthetic pathways can be devised from precursors like 4-trifluoromethyl-2,3,5,6-tetrafluorothiophenol.[10] The choice of a specific synthetic route is often dictated by the desired purity, yield, and scalability required for industrial or laboratory applications.

Below is a conceptual workflow illustrating a generalized synthetic approach.

Caption: Generalized workflow for the synthesis of this compound.

Core Applications in Research and Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug discovery.[6][11] These moieties can significantly alter a compound's pharmacokinetic and pharmacodynamic profiles. This compound serves as a critical synthon for introducing a tetrafluorinated phenyl ring bearing a trifluoromethyl group into a target molecule.

The Rationale Behind Fluorination in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

-

Lipophilicity and Bioavailability: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, thereby improving its bioavailability.[4]

-

Receptor Binding Affinity: Fluorine atoms can engage in favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's binding pocket, potentially increasing binding affinity and potency.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.[6]

The logical relationship between the structural features of this compound and its utility in drug design is depicted in the following diagram.

Caption: The influence of structural features on drug development outcomes.

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. It is classified as a dangerous good for transportation.[2]

Hazard Identification:

-

Inhalation: Harmful if inhaled, may cause respiratory irritation.[12]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[12]

-

Eye Contact: Causes serious eye irritation.[12]

-

Ingestion: Harmful if swallowed.[12]

Recommended Handling and Personal Protective Equipment (PPE) Workflow:

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[13]

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[13]

-

-

Handling Procedures:

-

Storage:

-

Disposal:

Conclusion

This compound is a chemical of significant interest due to its unique structural and electronic properties conferred by its high degree of fluorination. Its role as a key building block in the synthesis of novel pharmaceuticals and agrochemicals is well-established.[4] A thorough understanding of its properties, applications, and handling requirements is essential for researchers and scientists to leverage its full potential safely and effectively in the laboratory and beyond.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. B24592.14 [thermofisher.com]

- 4. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]

- 5. This compound (651-80-9) for sale [vulcanchem.com]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Trifluoromethyl-2,3,5,6-tetrafluorobenzene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. This compound CAS#: 651-80-9 [m.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2,3,5,6-Tetrafluorobenzotrifluoride in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-tetrafluorobenzotrifluoride. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing the solubility of highly fluorinated aromatic compounds, offers a detailed experimental protocol for its determination, and explores computational approaches for solubility prediction. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this and structurally related molecules.

Introduction: The Unique Nature of Highly Fluorinated Aromatic Compounds

This compound (C₇HF₇) is a highly fluorinated aromatic compound with the IUPAC name 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene[1]. The extensive fluorination of the benzene ring and the presence of a trifluoromethyl group impart unique physicochemical properties that significantly influence its solubility. Unlike their hydrocarbon analogs, highly fluorinated compounds often exhibit both hydrophobic (water-repelling) and lipophobic (fat-repelling) characteristics. This unusual behavior stems from the high electronegativity and low polarizability of the fluorine atom, which creates strong carbon-fluorine bonds and reduces the molecule's ability to participate in conventional intermolecular interactions with many common organic solvents.

Understanding the solubility of this compound is critical for a variety of applications, including its use as a solvent, a reagent in chemical synthesis, or a component in the development of new materials and pharmaceuticals.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

For this compound, the following intermolecular forces are of primary importance:

-

Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a significant dipole moment in the C-F bonds. The overall molecular dipole moment will depend on the symmetrical arrangement of these bonds. For this compound, the asymmetrical substitution pattern suggests a net molecular dipole, which would favor interactions with polar solvents.

-

London Dispersion Forces: These are weak, transient forces that arise from temporary fluctuations in electron density. While present in all molecules, they are the primary intermolecular force in nonpolar substances. The large number of electrons in the fluorine atoms of this compound contributes to significant London dispersion forces.

-

Fluorine-Specific Interactions: The unique nature of the carbon-fluorine bond can lead to specific types of interactions, such as fluorous-fluorous interactions, which can favor the self-association of fluorinated molecules.

The interplay of these forces dictates the solubility of this compound in different classes of organic solvents.

Expected Solubility Trends in Common Organic Solvents

Based on the theoretical principles, we can anticipate the following general solubility trends for this compound:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess dipole moments and can engage in dipole-dipole interactions with this compound. Good solubility is generally expected in these solvents. Dimethylformamide (DMF), in particular, is known for its ability to dissolve a wide range of organic compounds[2][3][4].

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. This compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. Therefore, moderate to good solubility is expected, driven primarily by dipole-dipole and dispersion forces, but the strong hydrogen bonding network of the solvent may need to be disrupted.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are London dispersion forces. Given the significant dispersion forces of this compound, it is likely to have some solubility in these solvents. Toluene, being an aromatic solvent, may also engage in favorable π-π stacking interactions, although the electron-withdrawing fluorine atoms will influence this.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have dipole moments and are good at dissolving a wide range of organic compounds. Good solubility of this compound is anticipated in these solvents.

-

Ethers (e.g., Diethyl Ether): Ethers are relatively polar and can act as hydrogen bond acceptors. They are generally good solvents for a variety of organic compounds, and moderate to good solubility is expected.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound in a specific solvent is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance.

Detailed Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

Procedure:

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly with the PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a validated analytical method (e.g., GC-FID, GC-MS, or HPLC-UV).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = Concentration from calibration curve (g/L)

-

Solubility (mol/L) = Solubility (g/L) / Molar mass of this compound ( g/mol )

-

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment.

Diagram of the Experimental Workflow

Caption: Experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models are a promising approach for predicting the solubility of compounds based on their molecular structure.

QSAR models are mathematical equations that relate the chemical structure of a molecule to its physicochemical properties, such as solubility[5][6]. These models are developed by training on a large dataset of compounds with known experimental solubility values. For fluorinated compounds, specific QSAR models that account for the unique properties of fluorine are likely to provide more accurate predictions.

While a detailed exposition of developing a new QSAR model is beyond the scope of this guide, researchers can utilize existing QSAR software and databases to predict the solubility of this compound. It is crucial to assess the applicability domain of any model to ensure that it is suitable for highly fluorinated aromatic compounds.

Data Summary and Conclusion

For researchers and professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. Furthermore, the exploration of computational methods like QSAR provides an alternative avenue for estimating solubility, which can be particularly useful in the early stages of research and development.

The unique solubility characteristics of highly fluorinated compounds like this compound underscore the importance of a combined theoretical, experimental, and computational approach to fully understand their behavior in different solvent systems.

References

- 1. B24592.14 [thermofisher.com]

- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 3. productcatalog.eastman.com [productcatalog.eastman.com]

- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: Navigating Data Scarcity with Methodological Rigor

An In-Depth Technical Guide to the Thermodynamic Properties of 2,3,5,6-Tetrafluorobenzotrifluoride

This compound (C₇HF₇) is a fluorinated aromatic compound of increasing interest in specialized chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—a trifluoromethyl group on a tetrafluorinated benzene ring—imparts distinct electronic and physical properties. A comprehensive understanding of its thermodynamic characteristics is fundamental for process design, reaction modeling, safety assessment, and predicting its behavior in various applications.

However, a thorough review of the scientific literature reveals a significant scarcity of experimentally determined thermodynamic data for this specific isomer. This guide, therefore, adopts a dual approach. First, it provides the limited available physical data for this compound. Second, and more critically, it presents a detailed framework of robust experimental and computational methodologies that researchers can employ to determine these properties. By grounding our discussion in established protocols for analogous fluorinated compounds, this document serves as a practical manual for scientists and engineers to generate the necessary data with high fidelity. We will supplement this with a comparative analysis of thermodynamic data for structurally related and well-characterized compounds, namely Benzotrifluoride and Hexafluorobenzene, to provide a valuable predictive context.

Section 1: Physicochemical Profile of this compound

While comprehensive thermodynamic data sets are not publicly available, basic physical properties have been reported, which serve as a starting point for further investigation.

| Property | Value | Source |

| Molecular Formula | C₇HF₇ | [1] |

| Molecular Weight | 214.07 g/mol | N/A |

| Boiling Point | 111-112 °C | [2] |

| Density | 1.601 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.379 | [2] |

| Flash Point | 90 °F (32.2 °C) | [2] |

| CAS Number | 651-80-9 | [1][2] |

Section 2: Experimental Determination of Thermodynamic Properties

In the absence of published data, direct measurement is the most reliable path to obtaining the thermodynamic properties of this compound. The following sections detail authoritative, field-proven protocols for key parameters.

Vapor Pressure Determination via Knudsen Effusion

The vapor pressure of a substance is a critical property for distillation, sublimation, and assessing volatility. For compounds with low to moderate vapor pressure, the Knudsen effusion method is a highly reliable dynamic gravimetric technique.[3][4] The method is based on measuring the rate of mass loss of a substance effusing through a small orifice into a high-vacuum environment.[5][6]

-

Sample Preparation: A small, precisely weighed sample (typically 1-100 mg) of this compound is placed into a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[3]

-

System Setup: The cell is placed within a high-vacuum chamber and connected to an ultra-sensitive microbalance. The chamber is evacuated to a high vacuum (e.g., 1x10⁻⁷ Torr) to ensure that the mean free path of the effusing molecules is greater than the orifice diameter, preventing intermolecular collisions in the orifice region.[4]

-

Isothermal Measurement: The sample is heated to a stable, controlled temperature. As the compound evaporates/sublimes within the cell, the vapor molecules escape through the orifice.[7]

-

Data Acquisition: The microbalance continuously records the mass loss over time. The rate of mass loss ( dm/dt ) at a constant temperature (T) is determined from the slope of the mass vs. time data.[3]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:

-

dm/dt is the rate of mass loss.

-

A is the area of the orifice.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

M is the molar mass of the substance.

-

-

Temperature Dependence: The experiment is repeated at several different temperatures to obtain a vapor pressure curve.

Caption: Workflow for vapor pressure measurement using the Knudsen effusion method.

Heat Capacity (Cₚ) Measurement by Differential Scanning Calorimetry (DSC)

Specific heat capacity (Cₚ) is the energy required to raise the temperature of a unit mass of a substance by one degree.[8] Differential Scanning Calorimetry (DSC) is the most widely used thermoanalytical technique for this measurement, offering high accuracy with small sample sizes.[9][10]

The standard procedure, outlined in standards like ASTM E1269, involves three sequential measurements to ensure accuracy by correcting for instrumental bias and calibrating the heat flow signal.[11]

-

Baseline Scan (Run 1): An initial scan is performed with two empty, matched crucibles (one on the sample platform, one on the reference platform). This measures any asymmetry in the system and establishes the instrumental baseline.[8]

-

Reference Standard Scan (Run 2): A well-characterized reference material with a known Cₚ, typically sapphire (α-Al₂O₃), is placed in the sample crucible. The scan is repeated under the exact same conditions (heating rate, gas flow).[11] This run establishes the calibration constant (K_Cp) for the instrument at the given conditions.

-

Sample Scan (Run 3): The sapphire standard is replaced with a precisely weighed sample of this compound, and the scan is performed a third time.

-

Cₚ Calculation: The specific heat capacity of the sample (Cₚ,sample) is calculated by comparing the heat flow difference between the sample and baseline scans to the heat flow difference between the sapphire and baseline scans, scaled by their respective masses.

Caption: Standard three-scan procedure for accurate Cₚ measurement by DSC.

Enthalpy of Vaporization (ΔHᵥₐₚ)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined indirectly from vapor pressure data or measured directly via calorimetry.

Once vapor pressure data has been collected at various temperatures, ΔHᵥₐₚ can be calculated from the slope of the line generated by plotting ln(P) versus 1/T, as described by the Clausius-Clapeyron equation.[6] This method is powerful as it leverages data from the Knudsen effusion experiments.

Direct measurement can be achieved using techniques like Differential Scanning Calorimetry (DSC) or a specialized vaporization calorimeter.[12][13][14] In a typical DSC experiment for boiling point determination, a sample is heated in a pierced crucible.[13] The onset of the large endothermic peak corresponds to the boiling point, and the integrated area of this peak represents the enthalpy of vaporization.[13]

Section 3: Computational Prediction of Thermodynamic Properties

When experimental determination is not feasible, quantum chemical calculations provide a powerful predictive tool.[15] Methods like Density Functional Theory (DFT) can be used to model the molecule and predict its thermodynamic properties.[16][17]

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These calculations confirm that the structure is a true minimum (no imaginary frequencies) and are used to determine the zero-point vibrational energy and thermal contributions to enthalpy and entropy.[17]

-

Thermochemical Analysis: From the results of the frequency calculation, key thermodynamic properties such as heat capacity (Cᵥ, which can be related to Cₚ), enthalpy, and entropy can be calculated at various temperatures using statistical mechanics principles.

While powerful, these methods are computationally intensive and the accuracy is highly dependent on the chosen level of theory and basis set. Results should ideally be benchmarked against experimental data for related compounds.[18]

Section 4: Comparative Thermodynamic Data of Related Compounds

To provide context and a basis for estimation, this section presents established thermodynamic data for two structurally related compounds: Benzotrifluoride and Hexafluorobenzene. Data is primarily sourced from the NIST Chemistry WebBook.[19][20][21]

Benzotrifluoride (C₆H₅CF₃)

Benzotrifluoride shares the key trifluoromethyl group. Its thermodynamic properties have been extensively studied.[22][23][24]

| Property | Value | Temperature (K) | Source |

| ΔᵥₐₚH | 38.38 ± 0.04 kJ/mol | 298.15 | [25] |

| Cₚ (liquid) | 196.5 J/mol·K | 298.15 | [25] |

| Boiling Point | 375.3 K (102.15 °C) | N/A | [21] |

Hexafluorobenzene (C₆F₆)

Hexafluorobenzene provides a reference for a fully fluorinated aromatic ring.

| Property | Value | Temperature (K) | Source |

| ΔᵥₐₚH | 35.8 kJ/mol | 353.3 | [19] |

| Cₚ (liquid) | 221.58 J/mol·K | 298.15 | [20] |

| Boiling Point | 353.3 K (80.15 °C) | N/A | [19] |

These values can serve as useful estimates. For instance, the boiling point of this compound (111-112 °C) falls between that of Benzotrifluoride and more heavily fluorinated benzenes, as expected.

Section 5: Safety and Handling

Fluorinated aromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines for analogous compounds should be strictly followed.

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[26] Avoid breathing vapors or mists.[27] Avoid contact with skin, eyes, and clothing. All metal parts of equipment should be grounded to prevent static discharge.[26][27]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).

-

Fire Safety: The compound has a flash point of 90 °F, indicating it is flammable.[2] Keep away from open flames, sparks, and hot surfaces. Use carbon dioxide, dry chemical, or foam for extinction.[26]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[28] The recommended storage temperature is 2-8°C.[2]

Conclusion

This guide addresses the current knowledge gap regarding the thermodynamic properties of this compound. By acknowledging the scarcity of direct data and providing a comprehensive suite of validated experimental and computational methodologies, we empower researchers to generate the high-quality data required for their work. The inclusion of comparative data for Benzotrifluoride and Hexafluorobenzene offers a valuable framework for estimation and validation. Adherence to the outlined protocols will ensure the generation of reliable, reproducible thermodynamic data, paving the way for the successful application of this unique fluorinated compound in advanced research and development.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound CAS#: 651-80-9 [m.chemicalbook.com]

- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 4. azom.com [azom.com]

- 5. scranton.edu [scranton.edu]

- 6. Knudsen cell - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. calnesis.com [calnesis.com]

- 14. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]

- 15. Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00271J [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzene, hexafluoro- [webbook.nist.gov]

- 20. Benzene, hexafluoro- [webbook.nist.gov]

- 21. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 22. Benzotrifluoride: chemical thermodynamic properties and internal rotation (Journal Article) | OSTI.GOV [osti.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

- 28. Page loading... [wap.guidechem.com]

The Genesis of a Fluorinated Workhorse: An In-depth Technical Guide to the Early Research Applications of 2,3,5,6-Tetrafluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the foundational research and early applications of 2,3,5,6-Tetrafluorobenzotrifluoride (alternatively 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene). Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, illuminates the scientific rationale and experimental causality that positioned this polyfluorinated aromatic compound as a critical building block in modern chemistry. We will explore its initial synthesis, the unique chemical properties imparted by its fluorine and trifluoromethyl substituents, and its seminal applications in the development of novel agrochemicals, pharmaceuticals, and advanced materials. This guide is designed to provide researchers with a deep understanding of the core principles that drove the early exploration of this versatile molecule.

Introduction: The Dawn of a Polyfluorinated Building Block

The mid-20th century witnessed a surge of interest in organofluorine chemistry, driven by the profound impact of fluorine substitution on the physicochemical and biological properties of organic molecules. The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and electronic characteristics, making it a powerful tool in the design of new functional materials and bioactive compounds. It was within this exciting scientific landscape that this compound emerged as a compound of significant interest.

The strategic placement of four fluorine atoms on the benzene ring, coupled with a trifluoromethyl group, creates a unique electronic environment. The strong electron-withdrawing nature of both the fluorine atoms and the trifluoromethyl group renders the aromatic ring highly electron-deficient. This inherent property dictates its reactivity and laid the groundwork for its early applications as a versatile synthon.

Physicochemical Properties: A Foundation for Application

The unique arrangement of fluorine and trifluoromethyl groups in this compound confers a distinct set of physical and chemical properties that were pivotal in its early research applications.

| Property | Value | Significance in Early Applications |

| Molecular Formula | C₇HF₇ | High fluorine content contributes to thermal and chemical stability. |

| Molecular Weight | 218.07 g/mol | A relatively small and rigid scaffold for building more complex molecules. |

| Boiling Point | 111-112 °C | Allows for purification by distillation and use in a range of reaction temperatures.[1] |

| Density | 1.601 g/mL at 25 °C | Higher density than many common organic solvents. |

| Appearance | Clear, colorless liquid | Facilitates visual monitoring of reactions.[1] |

The high degree of fluorination results in a molecule with significant thermal and chemical stability. This robustness was a key enabling feature in its early use, as it could withstand harsh reaction conditions necessary for further chemical transformations. Furthermore, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a key reaction pathway that was extensively explored in its initial applications.

Foundational Synthesis: Paving the Way for Exploration

The availability of a reliable synthetic route is a prerequisite for the exploration of any new chemical entity. While modern methods have been refined, early syntheses of this compound and its precursors were crucial for providing the initial quantities of material needed for research. A key precursor, 2,3,5,6-tetrafluorobenzoic acid, could be prepared via the hydrogenolysis of pentafluorobenzoic acid. This reaction, surprisingly, showed high selectivity for the removal of the fluorine atom at the 4-position.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid via Hydrogenolysis

Causality: The choice of a palladium-on-carbon catalyst is critical for this transformation. Palladium is a well-established catalyst for hydrogenation and hydrogenolysis reactions. The use of a base, such as sodium carbonate, is essential to neutralize the hydrogen fluoride (HF) generated during the reaction, preventing side reactions and corrosion of the reaction vessel. Water is a suitable solvent for this reaction as it can dissolve the salt of the benzoic acid and is inert under the reaction conditions.

Methodology:

-

Dissolution: Pentafluorobenzoic acid (1.0 equivalent) is dissolved in an aqueous solution of sodium carbonate (2.0 equivalents).

-

Catalyst Addition: A catalytic amount of 5% palladium on activated charcoal is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation in an autoclave under a hydrogen pressure of 50-60 bar at a temperature of 60-90°C.

-

Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2,3,5,6-tetrafluorobenzoic acid.

-

Isolation: The product is isolated by filtration, washed with cold water, and dried.

Self-Validation: The purity of the product can be readily assessed by its melting point and confirmed by spectroscopic methods such as NMR. The high selectivity of the hydrogenolysis is a key validation of this protocol.

This foundational synthesis provided the necessary starting material for the preparation of a range of derivatives, including the title compound, and opened the door to the investigation of its chemical reactivity and potential applications.

Caption: Synthetic pathway to this compound.

Early Research Applications: A Versatile Building Block in Action

The unique electronic properties of this compound made it an attractive building block for the synthesis of a variety of functional molecules. Early research focused on leveraging its reactivity in nucleophilic aromatic substitution reactions.

Agrochemicals: The Quest for Potent and Stable Pesticides

The development of synthetic pyrethroids in the mid-20th century revolutionized insect control. Researchers quickly recognized that the introduction of fluorine could enhance the potency and photostability of these compounds. This compound emerged as a key precursor for the synthesis of the alcohol moiety of several potent insecticides.

A prime example is the synthesis of the alcohol precursor to the insecticide transfluthrin. The tetrafluorobenzyl group, derived from this compound, was found to significantly contribute to the insecticidal activity and volatility of the final product.

Experimental Workflow: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol

Causality: This multi-step synthesis highlights the strategic use of the fluorinated starting material. The initial conversion of the trifluoromethyl group to a carboxylic acid provides a handle for further functionalization. Reduction of the resulting ester to the alcohol is a standard and efficient transformation.

Methodology:

-

Functional Group Transformation: this compound is first converted to 2,3,5,6-tetrafluorobenzoic acid. This can be achieved through various methods, including hydrolysis of an intermediate nitrile.

-

Esterification: The resulting benzoic acid is then esterified, typically with methanol or ethanol, under acidic conditions to yield the corresponding ester.

-

Reduction: The ester is subsequently reduced to 2,3,5,6-tetrafluorobenzyl alcohol using a suitable reducing agent, such as lithium aluminum hydride or sodium borohydride.

Self-Validation: Each step of the synthesis can be monitored by techniques like thin-layer chromatography (TLC) to ensure complete conversion. The final product's identity and purity are confirmed by spectroscopic analysis (NMR, IR) and gas chromatography (GC).

Caption: Synthesis of a key agrochemical intermediate.

Medicinal Chemistry: Scaffolds for Novel Therapeutics

The principles that made this compound attractive in agrochemical research also applied to medicinal chemistry. The introduction of the tetrafluorobenzyl or related moieties into drug candidates was explored as a strategy to enhance metabolic stability and receptor binding affinity. While specific early drug candidates are not extensively documented in the readily available literature, the use of this and similar fluorinated building blocks became a common strategy in the development of various therapeutic agents. The highly electron-deficient aromatic ring could be used as a scaffold for the attachment of various pharmacophores through nucleophilic substitution reactions.

Materials Science: Precursors to High-Performance Polymers

The thermal and chemical stability imparted by the high fluorine content of this compound made it a target for early research in fluorinated polymers. The tetrafluorophenyl group was investigated as a monomeric unit for the synthesis of polymers with enhanced thermal stability, chemical resistance, and desirable dielectric properties. Early explorations in this area laid the groundwork for the development of the advanced fluoropolymers that are now ubiquitous in a range of high-tech applications.

Conclusion: A Legacy of Innovation

The early research applications of this compound were driven by a fundamental understanding of how its unique electronic and steric properties could be harnessed to create novel and improved functional molecules. The initial forays into its synthesis and reactivity in the mid-20th century established it as a valuable and versatile building block. The insights gained from this foundational work have had a lasting impact, with this compound and its derivatives continuing to be indispensable tools in the fields of agrochemicals, pharmaceuticals, and materials science. This guide has aimed to provide not just a historical account, but a deeper appreciation for the scientific rationale that propelled the early exploration of this remarkable fluorinated compound.

References

Methodological & Application

Application Note: 2,3,5,6-Tetrafluorobenzotrifluoride as a Novel Medium for High-Performance Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Forward-Looking Statement: This document explores the potential applications of 2,3,5,6-Tetrafluorobenzotrifluoride (TFTB) in asymmetric synthesis. While direct, peer-reviewed applications of TFTB in this specific context are not yet extensively documented, this note extrapolates from the known properties of highly fluorinated aromatic compounds and fluorous solvents to propose its use in enhancing enantioselectivity and facilitating catalyst recycling. The protocols provided herein are illustrative and intended as a starting point for methods development.

Introduction: The Quest for Precision in Chiral Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and materials science. The choice of solvent in these delicate transformations is critical, as it can profoundly influence reaction rates, pathways, and, most importantly, stereoselectivity. An ideal solvent for asymmetric catalysis should be inert, provide good solubility for both polar and nonpolar reactants, and ideally, facilitate the separation and recycling of valuable chiral catalysts.

Highly fluorinated compounds, often referred to as "fluorous" solvents, have emerged as a promising class of media for chemical synthesis due to their unique properties. This compound (TFTB), with its high density, low polarity, and chemical inertness, presents itself as a compelling candidate for advancing asymmetric synthesis. This application note will delve into the theoretical advantages of TFTB and provide practical protocols for its proposed application.

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of TFTB is paramount to appreciating its potential in asymmetric synthesis.

| Property | Value | Significance in Asymmetric Synthesis |

| Molecular Formula | C₇HF₇[1] | High fluorine content imparts unique solvating properties. |

| Molecular Weight | 218.07 g/mol [1] | |

| Boiling Point | 111-112 °C[1] | Wide liquid range suitable for a variety of reaction temperatures. |

| Density | 1.601 g/mL at 25 °C[1] | Facilitates phase separation for catalyst recycling in biphasic systems. |

| Refractive Index | 1.379 at 20 °C[1] | |

| Solubility | Sparingly soluble in water; soluble in many organic solvents.[1] | Allows for biphasic systems with aqueous or other immiscible organic layers. |

The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group creates a molecule with a low dipole moment and weak intermolecular forces. This "fluorous" character can lead to the formation of a separate phase when mixed with common organic solvents, a property that can be ingeniously exploited for catalyst recovery.

Proposed Applications in Asymmetric Synthesis

As a Medium for Fluorous Biphasic Catalysis

The most promising application of TFTB in asymmetric synthesis lies in its use as a fluorous phase in biphasic catalysis. In this approach, a chiral catalyst is tagged with a long-chain perfluoroalkyl group (a "fluorous ponytail"). This tagged catalyst will preferentially dissolve in the fluorous solvent, such as TFTB. The reactants and products, being less fluorinated, will reside in a second, immiscible organic or aqueous phase.

Advantages of this approach:

-

High Enantioselectivity: The unique electronic environment of the fluorous phase can enhance the stereochemical control of the catalyst.

-

Facile Catalyst Recycling: After the reaction, the two phases can be easily separated. The TFTB phase containing the expensive chiral catalyst can be reused in subsequent reactions, significantly reducing costs.

-

Pure Product Isolation: The product is isolated from the non-fluorous phase, free from catalyst contamination.

As a Non-Coordinating Solvent to Enhance Catalyst Activity

For certain types of asymmetric reactions, particularly those involving highly reactive cationic catalysts, the use of a non-coordinating solvent is crucial. Traditional solvents can sometimes compete with the substrate for binding to the catalyst's active site, thereby inhibiting the reaction or reducing enantioselectivity. TFTB, being a poor Lewis base due to its electron-deficient aromatic ring, is expected to be highly non-coordinating.

Experimental Protocols (Proposed)

The following protocols are hypothetical and serve as a guide for researchers interested in exploring the use of TFTB in asymmetric synthesis.

Protocol 4.1: Fluorous Biphasic Asymmetric Hydrogenation

This protocol describes a generic procedure for the asymmetric hydrogenation of an olefin using a fluorous-tagged rhodium catalyst.

Materials:

-

This compound (TFTB)

-

A suitable organic solvent immiscible with TFTB (e.g., toluene, hexane)

-

Fluorous-tagged chiral phosphine ligand (e.g., a BINAP derivative with perfluoroalkyl chains)

-

[Rh(COD)₂]BF₄

-

Olefin substrate

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve the fluorous-tagged chiral ligand (2.2 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in TFTB (5 mL). Stir the solution for 30 minutes to form the active catalyst.

-

Reaction Setup: In a high-pressure reactor, add the olefin substrate (1.0 mmol) dissolved in toluene (5 mL).

-

Biphasic System Formation: Carefully layer the catalyst solution in TFTB onto the toluene solution of the substrate. The two phases should remain distinct.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm). Stir the biphasic mixture vigorously at the desired temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

-

Workup and Product Isolation: After the reaction is complete, carefully vent the reactor. Allow the two phases to separate completely in a separatory funnel.

-

Product Phase: Collect the upper toluene layer. The solvent can be removed under reduced pressure to yield the crude product. Purify by column chromatography.

-

Catalyst Phase: The lower TFTB layer containing the catalyst can be directly reused for a subsequent hydrogenation reaction.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Protocol 4.2: Asymmetric Diels-Alder Reaction in TFTB

This protocol outlines a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

-

This compound (TFTB)

-

Chiral Lewis acid catalyst (e.g., a chiral BOX-Cu(II) complex)

-

Diene

-

Dienophile

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral Lewis acid catalyst (10 mol%).

-

Solvent and Reactants: Add TFTB (0.1 M concentration with respect to the limiting reagent). Cool the solution to the desired temperature (e.g., -78 °C).

-

Add the dienophile, followed by the diene.

-

Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by TLC or GC-MS.

-

Quenching and Workup: Once the reaction is complete, quench with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the product with a standard organic solvent (e.g., ethyl acetate). The high density of TFTB may require careful phase separation.

-

Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.

Conclusion and Future Outlook

This compound holds considerable, albeit largely unexplored, potential as a solvent for asymmetric synthesis. Its unique physicochemical properties, particularly its fluorous nature and non-coordinating character, suggest that it could offer significant advantages in terms of catalyst performance, product purity, and process sustainability. The proposed applications in fluorous biphasic catalysis and as a non-coordinating medium for sensitive catalysts provide a solid foundation for future research. Experimental validation of the protocols outlined in this note is a crucial next step in establishing TFTB as a valuable tool in the asymmetric synthesis toolbox. Further investigations into its compatibility with a broader range of catalytic systems and reaction types are highly encouraged.

References

Application Note: 2,3,5,6-Tetrafluorobenzotrifluoride as a Robust Internal Standard for Quantitative ¹⁹F NMR Spectroscopy

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical tool in modern drug discovery, materials science, and agrochemical development, owing to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[1][2][3] Quantitative ¹⁹F NMR (qNMR) provides a direct, non-destructive method for determining the purity and concentration of fluorinated compounds. The accuracy of qNMR hinges on the use of a reliable internal standard. This application note establishes a comprehensive guide and detailed protocol for the use of 2,3,5,6-Tetrafluorobenzotrifluoride as an internal standard for precise and accurate quantification of fluorine-containing analytes. We will delve into the physicochemical properties of this standard, the theoretical underpinnings of the qNMR experiment, a step-by-step protocol for its implementation, and a discussion of best practices to ensure data integrity.

Introduction: The Power of ¹⁹F qNMR and the Role of the Internal Standard

The ¹⁹F nucleus is nearly as sensitive as the proton (¹H) and boasts a chemical shift range spanning over 800 ppm, which is significantly wider than that of ¹H NMR.[3] This vast spectral dispersion minimizes the probability of signal overlap, a common challenge in ¹H NMR, making ¹⁹F NMR an ideal technique for analyzing complex mixtures and large molecules.[4][5]

For quantitative analysis, where the goal is to determine the exact amount of a substance, comparing the integral of an analyte's signal to that of a co-dissolved reference compound of known concentration (an internal standard) is the gold standard.[6] An ideal internal standard should possess the following characteristics:

-

High Purity: The purity of the standard must be accurately known.

-

Chemical Inertness: It should not react with the analyte, solvent, or sample matrix.

-

Signal Simplicity: It should produce a simple, sharp signal, preferably a singlet, for easy and accurate integration.[7]

-

Spectral Separation: Its resonance must be in a region of the spectrum free from any analyte or impurity signals.

-

Good Solubility: It must be readily soluble in common deuterated NMR solvents.

-

Known Structure: The number of fluorine atoms contributing to the quantification signal must be unambiguous.

This compound emerges as a strong candidate that fulfills many of these criteria for a wide range of fluorinated analytes.

Compound Profile: this compound

IUPAC Name: 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene[8] CAS Number: 651-80-9[8] Molecular Formula: C₇HF₇[8] Molecular Weight: 214.07 g/mol

This compound possesses two distinct fluorine environments, which give rise to two sets of signals in the ¹⁹F NMR spectrum:

-

Trifluoromethyl (-CF₃) group: This group contains three equivalent fluorine atoms. In a proton-decoupled spectrum, this signal is the primary resonance used for quantification. Based on typical values for trifluoromethyl groups attached to aromatic rings, its chemical shift is expected in the -55 to -70 ppm range (relative to CFCl₃ at 0 ppm).[3]

-

Aromatic Fluorine (-ArF) atoms: The four fluorine atoms on the aromatic ring are chemically equivalent due to symmetry and will produce a single, more complex signal. Their chemical shifts are typically found further upfield, in the region of -110 to -180 ppm .

For quantitative purposes, the signal from the -CF₃ group is ideal due to its higher intensity (representing 3 fluorine atoms) and its location in a less crowded spectral region compared to many common fluorinated functional groups. Its chemical inertness makes it suitable for a broad range of analytes and solvent systems.

Table 1: Physicochemical Properties and Comparison with Other ¹⁹F NMR Standards

| Property | This compound | Trifluoroacetic Acid (TFA) | 3,5-Bis(trifluoromethyl)benzoic acid |

| Formula | C₇HF₇ | C₂HF₃O₂ | C₉H₄F₆O₂ |

| Quantification Signal | -CF₃ | -CF₃ | 2x -CF₃ |

| Expected Shift (ppm) | ~ -60 ppm | ~ -76 ppm[1] | ~ -61 ppm[7] |

| # of ¹⁹F for Quantification | 3 | 3 | 6 |

| Key Feature | High chemical stability | High solubility in polar solvents | Certified Reference Material (CRM) status |

| Potential Limitation | Multiple signals in spectrum | Acidity can react with basic analytes | Potential for signal overlap with other aryl-CF₃ |

The Principle of Quantification

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte signal to the integral of the internal standard (IS) signal, we can calculate the analyte's molar quantity.

The purity of the analyte (Purityₐₙₐ) can be calculated using the following equation:

Where:

-

Iₐₙₐ and Iᵢₛ are the integrated signal areas for the analyte and internal standard, respectively.

-

Nₐₙₐ and Nᵢₛ are the number of fluorine atoms giving rise to the respective integrated signals (for the -CF₃ group of the standard, Nᵢₛ = 3).

-

Mₐₙₐ and Mᵢₛ are the molar masses of the analyte and internal standard.

-

mₐₙₐ and mᵢₛ are the masses of the analyte and internal standard weighed for the experiment.

-

Purityᵢₛ is the certified purity of the internal standard.

Detailed Experimental Protocol

This protocol is designed to ensure high accuracy and precision. It is critical that all steps involving mass and volume measurements are performed with calibrated analytical equipment.

Diagram 1: qNMR Experimental Workflow

Caption: Workflow for quantitative ¹⁹F NMR analysis.

A. Stock Solution and Sample Preparation

-

Weighing: Using an analytical balance, accurately weigh approximately 10-20 mg of the analyte and 10-20 mg of this compound into separate, clean, dry vials. Record the masses to at least four decimal places (0.0001 g).

-

Dissolution: Add a precise volume (e.g., 1.00 mL) of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to each vial. Ensure complete dissolution by gentle vortexing or sonication.

-

NMR Sample Preparation: In a clean NMR tube, combine a precise volume of the analyte solution (e.g., 500 µL) and the internal standard solution (e.g., 100 µL). Add an additional 100 µL of the pure deuterated solvent to ensure a sufficient sample height for proper shimming. Cap the tube and mix thoroughly by inverting several times.

B. NMR Data Acquisition

Accurate quantification requires careful optimization of acquisition parameters to ensure complete spin relaxation and uniform signal excitation.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. Tune and match the ¹⁹F channel on the probe.

-

Acquisition Parameters: Set up a 1D ¹⁹F experiment with ¹H decoupling. The use of an inverse-gated decoupling pulse sequence is critical to eliminate ¹H-¹⁹F coupling without causing the Nuclear Overhauser Effect (NOE), which can artificially alter signal integrals.[4][7]

Table 2: Recommended ¹⁹F qNMR Acquisition Parameters

| Parameter | Symbol | Recommended Value | Rationale |

| Pulse Program | - | zgig (or equivalent) | Inverse-gated decoupling to suppress coupling without NOE. |

| Pulse Angle | P1 | 90° (calibrated) | Provides maximum signal intensity per scan. |

| Relaxation Delay | D1 | ≥ 7 x T₁ | CRITICAL: Ensures >99.9% longitudinal relaxation for accurate integration.[4] T₁ must be measured for the analyte signal with the longest relaxation time (often a quaternary carbon-bound fluorine). A conservative starting value is 30-60 seconds. |

| Spectral Width | SW | ~250 ppm | Must encompass all signals of interest (analyte and standard). |

| Transmitter Offset | O1 | Centered between analyte and standard signals | Minimizes off-resonance effects that can cause integration errors.[9] |

| Acquisition Time | AQ | ≥ 2 seconds | Provides adequate digital resolution. |

| Number of Scans | NS | 16 - 64 | Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the smallest integral. |

C. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication function with a line broadening (LB) of 0.3-1.0 Hz to improve S/N, followed by Fourier transformation.

-

Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing routines should be checked for accuracy.

-

Baseline Correction: Apply a polynomial baseline correction across the entire spectrum. A flat, artifact-free baseline is essential for accurate integration.

-

Integration:

-

Calibrate the integral of the internal standard's -CF₃ signal (expected ~ -60 ppm) to a value of 3.00.

-

Integrate the chosen, well-resolved signal from the analyte. Ensure the integration region is wide enough to encompass the entire peak, including any satellite peaks.

-

Use the same integration boundaries and slope correction parameters for both the standard and the analyte.

-

-

Calculation: Use the formula provided in Section 3 to calculate the purity or concentration of your analyte.

System Validation and Troubleshooting

The protocol's trustworthiness relies on careful execution and awareness of potential pitfalls.

Diagram 2: Logic of Internal Standard Quantification

Caption: Relationship between integrals and molar amounts.

-

Source of Error: Incomplete Relaxation.

-

Symptom: Inaccurate and non-reproducible integrals. Purity calculation is incorrect.

-

Solution: Experimentally determine the T₁ relaxation time for the slowest-relaxing fluorine nucleus in your sample using an inversion-recovery experiment. Set the relaxation delay D1 to be at least 7 times this value.

-

-

Source of Error: Signal Overlap.

-

Symptom: The analyte signal is too close to the standard's -CF₃ signal, preventing accurate integration.

-

Solution: Choose a different internal standard with a chemical shift further away from the analyte. Alternatively, changing the deuterated solvent may induce a differential chemical shift that resolves the signals.

-

-

Source of Error: Poor Baseline.

-

Symptom: "Rolling" or distorted baseline makes it impossible to define accurate integral boundaries.

-

Solution: Ensure proper shimming. If the sample concentration is very high, dilute it. Use higher-order polynomial functions for baseline correction, but be cautious not to distort the peak shapes.

-

-

Source of Error: Impure Standard.

-

Symptom: Systematic error in all calculations.

-

Solution: Use a standard from a reputable supplier with a certificate of analysis specifying its purity.[7]

-

Conclusion

This compound is a highly effective and versatile internal standard for quantitative ¹⁹F NMR analysis. Its chemical stability and the distinct, quantifiable signal of its trifluoromethyl group make it suitable for a broad array of applications in pharmaceutical, agrochemical, and materials research. By following the detailed protocol and adhering to the principles of quantitative NMR outlined in this note, researchers can achieve highly accurate, precise, and reliable quantification of fluorinated compounds, thereby enhancing the integrity and reproducibility of their scientific findings.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. azom.com [azom.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. acgpubs.org [acgpubs.org]

detailed experimental protocol for trifluoromethylation using 2,3,5,6-Tetrafluorobenzotrifluoride

Application Note & Protocol: A Guide to Nucleophilic Trifluoromethylation of Carbonyl Compounds

Introduction: The Strategic Value of the Trifluoromethyl Group